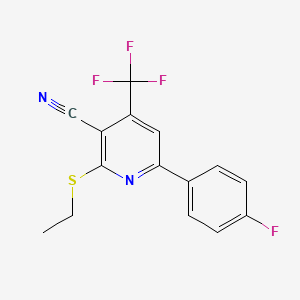![molecular formula C21H29N3OS B15027362 (5Z)-3-cyclohexyl-5-[4-(diethylamino)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B15027362.png)
(5Z)-3-cyclohexyl-5-[4-(diethylamino)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-CYCLOHEXYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylamino phenyl group, and a sulfanylidene imidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the imidazolidinone with a sulfur-containing reagent, such as thiourea or a similar compound.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the imidazolidinone derivative.
Attachment of the Diethylamino Phenyl Group: The final step involves the condensation of the diethylamino phenyl group with the imidazolidinone derivative, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone core or the phenyl ring, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced imidazolidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
作用機序
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- 5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
Compared to similar compounds, (5Z)-3-CYCLOHEXYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to the presence of the cyclohexyl group and the specific positioning of the diethylamino phenyl group. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H29N3OS |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-5-[[4-(diethylamino)phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H29N3OS/c1-4-23(5-2)17-13-11-16(12-14-17)15-19-20(25)24(21(26)22(19)3)18-9-7-6-8-10-18/h11-15,18H,4-10H2,1-3H3/b19-15- |
InChIキー |
MTAXOQPARRPELE-CYVLTUHYSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15027293.png)
![Ethyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15027298.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15027304.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027314.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027316.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027322.png)
![(2E)-2-Cyano-N-cyclohexyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B15027325.png)
![4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B15027336.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027341.png)

![Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate](/img/structure/B15027350.png)
methanone](/img/structure/B15027356.png)
![N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15027368.png)
![5-{[5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-5-oxopentanoic acid](/img/structure/B15027373.png)
